molecular formula C7H8N4 B7777708 Di(1-pyrazolyl)methane CAS No. 27258-04-4

Di(1-pyrazolyl)methane

Cat. No.: B7777708
CAS No.: 27258-04-4
M. Wt: 148.17 g/mol
InChI Key: WWNSYPVRCNOFJV-UHFFFAOYSA-N
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Description

Di(1-pyrazolyl)methane is an organic compound with the molecular formula C₇H₈N₄ It consists of two pyrazolyl groups attached to a central methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(1-pyrazolyl)methane can be synthesized through several methods. One common approach involves the reaction of pyrazole with formaldehyde under acidic conditions. Another method includes the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Additionally, the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes have been reported .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Di(1-pyrazolyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aldehydes, β-keto esters, and hydrazins. Reaction conditions often involve acidic or basic catalysts and solvents such as ethanol .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coordination reactions with metal ions can yield various metal complexes .

Mechanism of Action

The mechanism of action of di(1-pyrazolyl)methane involves its ability to act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di(1-pyrazolyl)methane is unique due to its specific arrangement of pyrazolyl groups and its ability to form stable coordination complexes with various metal ions. This property makes it valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-3-8-10(5-1)7-11-6-2-4-9-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNSYPVRCNOFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949988
Record name 1,1'-Methylenedi(1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27258-04-4
Record name 1H-Pyrazole, 1,1'-methylenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027258044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Methylenedi(1H-pyrazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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